2,7-Diazaspiro[4.4]nonan-1-one
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Overview
Description
2,7-Diazaspiro[44]nonan-1-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a cyclic ketone, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diazaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted spiro compounds with different functional groups.
Scientific Research Applications
2,7-Diazaspiro[4.4]nonan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
- 1,7-Diazaspiro[4.4]nonan-2-one
- 1,7-Diazaspiro[4.4]nonan-6-one
Comparison: 2,7-Diazaspiro[4.4]nonan-1-one is unique due to its specific spiro connection and the position of nitrogen atoms. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of nitrogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(2-4-9-6)1-3-8-5-7/h8H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSIDWNZLCMXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717050 |
Source
|
Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203796-97-7 |
Source
|
Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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